3-Methoxyisoquinolin-7-ylboronic acid
CAS No.: 1645213-88-2
VCID: VC2722769
Molecular Formula: C10H10BNO3
Molecular Weight: 203 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and ApplicationsThe synthesis of 3-Methoxyisoquinolin-7-ylboronic acid typically involves the conversion of an appropriate isoquinoline derivative into the boronic acid form. This process often requires careful control of reaction conditions to ensure high yields and purity. Applications:
Availability and Commercial Use3-Methoxyisoquinolin-7-ylboronic acid is commercially available from several chemical suppliers, including Frontier Specialty Chemicals, where it is listed with a specific catalog number and price range .
Future Research DirectionsFuture research should focus on exploring the biological activities and potential therapeutic applications of 3-Methoxyisoquinolin-7-ylboronic acid. Additionally, optimizing its synthesis conditions to improve yield and purity would be beneficial for its use in organic synthesis. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1645213-88-2 | ||||||
Product Name | 3-Methoxyisoquinolin-7-ylboronic acid | ||||||
Molecular Formula | C10H10BNO3 | ||||||
Molecular Weight | 203 g/mol | ||||||
IUPAC Name | (3-methoxyisoquinolin-7-yl)boronic acid | ||||||
Standard InChI | InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 | ||||||
Standard InChIKey | AUBLJKQWJXVCLT-UHFFFAOYSA-N | ||||||
SMILES | B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O | ||||||
Canonical SMILES | B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O | ||||||
PubChem Compound | 74890653 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume